molecular formula C16H15ClO5 B15099798 methyl {7-[(2-chloroprop-2-en-1-yl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

methyl {7-[(2-chloroprop-2-en-1-yl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B15099798
M. Wt: 322.74 g/mol
InChI Key: WRUCTDOSCINVKY-UHFFFAOYSA-N
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Description

Methyl {7-[(2-chloroprop-2-en-1-yl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chromen-2-one core structure with various functional groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {7-[(2-chloroprop-2-en-1-yl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with 2-chloroprop-2-en-1-yl acetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

Methyl {7-[(2-chloroprop-2-en-1-yl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) are used under mild conditions.

Major Products

The major products formed from these reactions include epoxides, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl {7-[(2-chloroprop-2-en-1-yl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl {7-[(2-chloroprop-2-en-1-yl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with viral proteins, preventing viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl {7-[(2-chloroprop-2-en-1-yl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological properties.

Biological Activity

Methyl {7-[(2-chloroprop-2-en-1-yl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate, a derivative of chromenone, has garnered attention in biological research due to its diverse pharmacological properties. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a chromenone core with a chlorinated ether functional group, which contributes to its unique biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular Formula C16H14ClO5
Molecular Weight 357.2 g/mol
IUPAC Name methyl 2-[6-chloro-7-(2-chloroprop-2-enoxy)-4-methyl-2-oxochromen-3-yl]acetate
Canonical SMILES CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=C)Cl)CC(=O)OC

This compound exhibits biological activity through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation and associated diseases.
  • Antioxidant Activity : It may also exhibit antioxidant properties, scavenging free radicals and protecting cells from oxidative stress.
  • Anticancer Potential : Preliminary studies indicate that the compound can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.

Antioxidant Properties

Research indicates that this compound demonstrates significant antioxidant activity. A study showed that it effectively reduced reactive oxygen species (ROS) levels in vitro, suggesting its potential as a protective agent against oxidative damage .

Anticancer Activity

A case study involving various cancer cell lines revealed that the compound inhibited cell growth in a dose-dependent manner. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways . The following table summarizes the findings:

Cell LineIC50 (µM)Mechanism of Action
HeLa25Induction of apoptosis
MCF730Caspase activation
A54920Inhibition of proliferation

Anti-inflammatory Effects

In vivo studies have demonstrated that administration of this compound significantly reduced markers of inflammation in animal models . This suggests potential therapeutic applications for inflammatory diseases.

Properties

Molecular Formula

C16H15ClO5

Molecular Weight

322.74 g/mol

IUPAC Name

methyl 2-[7-(2-chloroprop-2-enoxy)-4-methyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C16H15ClO5/c1-9(17)8-21-11-4-5-12-10(2)13(7-15(18)20-3)16(19)22-14(12)6-11/h4-6H,1,7-8H2,2-3H3

InChI Key

WRUCTDOSCINVKY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=C)Cl)CC(=O)OC

Origin of Product

United States

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